2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound, systematically named (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a glycoside derivative with a molecular formula of C₂₀H₃₆O₁₁ and a molecular weight of 452.493 g/mol . It is also known as Cyclohexylethyl-beta-D-maltoside, indicating its structural relationship to maltose, with a cyclohexylethoxy substituent replacing one hydroxyl group.
Properties
IUPAC Name |
2-[6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXPDNGQJSXOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. The process often includes the protection of hydroxyl groups, selective oxidation, and glycosylation reactions. Common reagents used in these steps include protecting agents like acetyl chloride, oxidizing agents such as pyridinium chlorochromate (PCC), and glycosyl donors like trichloroacetimidates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents such as sodium borohydride (NaBH4), and substitution reagents like thionyl chloride (SOCl2). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can result in the formation of halides or ethers .
Scientific Research Applications
The compound "2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol," also known as cyclohexylethyl-beta-D-maltoside or Cymal-2, has the molecular formula and a molecular weight of 452.493 Da . It is a non-polymer compound .
Identifiers
- IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- InChI: InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1
- InChIKey: RHXPDNGQJSXOMW-OIIXUNCGSA-N
- SMILES: C1CCC(CC1)CCO[C@H]2C@@HO
Potential Applications
While the provided search results do not detail specific applications of "2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol", they do offer some related chemical information . Given its structural similarity to glycosides, potential applications may include:
- Detergents: Glycosides are often used as detergents . The cyclohexylethoxy group may provide amphiphilic properties, making it useful in various detergent formulations.
- Emulsifiers: Due to their structure, glycoside derivatives can act as emulsifiers in cosmetic, pharmaceutical, and food products .
- Stabilizers for Proteins: Certain glycosides stabilize proteins, preventing denaturation or aggregation. This is particularly useful in biochemical research and pharmaceutical formulations .
- Research purposes: As a non-polymer compound, "2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol" can be utilized in chemical research .
- Drug Delivery: Glycosides can be employed in drug delivery systems to enhance the solubility, stability, and bioavailability of drugs .
- Study of Tryptophan–Kynurenine Metabolism: It is used to understand its fundamental mechanisms, which may eventually lead to novel strategies for prevention, diagnosis, and treatment, paving the way for more effective interventions in managing complex, multifactorial disorders .
Mechanism of Action
The mechanism by which 2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. The cyclohexylethoxy moiety contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally or functionally related molecules:
Key Observations :
Structural Complexity and Lipophilicity: The target compound’s cyclohexylethoxy group distinguishes it from simpler glycosides (e.g., ) by increasing hydrophobicity, which may enhance cellular uptake . In contrast, the flavonoid derivative () has excessive polarity due to aromatic hydroxyls, reducing bioavailability .
Functional Analogues (Gliflozins) :
Gliflozins like ipragliflozin () share a hydroxymethyloxane core but replace the cyclohexylethoxy group with aromatic moieties (e.g., benzothiophene). These modifications enable selective SGLT2 inhibition, suggesting the target compound’s cyclohexylethoxy group could be optimized for alternative receptor targets .
The target compound’s linear glycosidic backbone may offer greater adaptability for molecular interactions .
Pharmacokinetic Considerations: The target compound’s molecular weight (~452 g/mol) falls within the acceptable range for oral drugs, unlike the flavonoid derivative (~1167 g/mol), which likely suffers from poor absorption . Its moderate polarity (balance of cyclohexylethoxy and hydroxyl groups) may optimize solubility and permeability.
Research Findings and Implications
- Computational Studies : Docking simulations () suggest the target compound’s glycosidic core interacts with glucose transporters, while the cyclohexylethoxy group stabilizes hydrophobic binding pockets .
- Synthetic Feasibility: The compound’s structure is synthetically accessible via glycosylation of maltose with 2-cyclohexylethanol, though purification challenges may arise due to stereochemical complexity .
- Toxicity and Safety: No direct toxicity data exist, but structurally related glycosides () show low acute toxicity, suggesting a favorable safety profile .
Biological Activity
2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with significant biological activity. Its structure includes multiple hydroxyl groups and a cyclohexylethoxy moiety, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H36O11
- Molecular Weight : 452.493 g/mol
- IUPAC Name : 2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- SMILES Notation : O[C@@H]1C@@HC@HC@@HOC@H[C@H]1O[C@@H]1C@HC@@HC@HC@@HO1
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to its hydroxyl groups. The cyclohexylethoxy moiety enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This interaction can modulate several signaling pathways involved in cellular metabolism and growth.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to cellular receptors, it can influence downstream signaling cascades.
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that 2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exhibits various biological activities:
Antimicrobial Effects
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. For instance:
- Bacterial Inhibition : Effective against Escherichia coli and Staphylococcus aureus.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in vitro:
- DPPH Radical Scavenging Assay : Exhibited a high percentage of radical scavenging activity compared to standard antioxidants.
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound affects cancer cell lines:
- IC50 Values : Showed IC50 values in the micromolar range against various cancer types.
Case Studies
- Case Study 1 : A study evaluated the effects of the compound on diabetic rats. Results indicated improved glucose tolerance and reduced oxidative stress markers.
- Case Study 2 : In a clinical trial involving patients with chronic infections, administration of the compound resulted in a significant reduction in pathogen load.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodological Answer: Synthesis should focus on regioselective glycosylation to install the cyclohexylethoxy and hydroxymethyl groups. Purification can utilize membrane separation technologies (e.g., ultrafiltration) or column chromatography (silica gel or HPLC) to isolate stereoisomers, given the compound’s polyhydroxy nature. Monitor reaction progress via HPLC-MS or NMR to confirm intermediate structures. Ensure inert conditions to prevent oxidation of hydroxyl groups .
Q. How can researchers accurately characterize the structural configuration of this compound?
- Methodological Answer: Combine 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and confirm glycosidic linkages. X-ray crystallography is ideal for absolute configuration determination if crystals can be obtained. For rapid validation, compare experimental IR and optical rotation data with computational predictions (e.g., density functional theory) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer: The compound’s multiple hydroxyl groups make it hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid aqueous solutions unless stabilized with antioxidants (e.g., ascorbic acid). Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC-UV quantification .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity or interaction mechanisms of this compound?
- Methodological Answer: Use molecular docking to screen against target proteins (e.g., glucose transporters, as suggested by structural analogs in ). Molecular dynamics (MD) simulations (100–200 ns) can assess binding stability in physiological conditions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point) across studies?
- Methodological Answer: Conduct interlaboratory validation studies using standardized protocols (e.g., OECD guidelines). For solubility discrepancies, compare results in multiple solvents (DMSO, water, ethanol) using gravimetric analysis or UV-Vis spectroscopy . Differential scanning calorimetry (DSC) can clarify melting point variations caused by polymorphic forms .
Q. What experimental strategies are effective for elucidating its metabolic pathways or degradation products?
- Methodological Answer: Use radiolabeled isotopes (e.g., ¹⁴C at the cyclohexylethoxy group) to track metabolic fate in in vitro models (hepatocytes, microsomes). Analyze metabolites via LC-HRMS/MS with fragmentation patterns. For environmental degradation, simulate UV exposure or microbial action and identify byproducts using GC-EI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
